2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
This compound features a pyridazine core substituted at position 6 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the pyridazine to an acetamide moiety, with the amide nitrogen further substituted by a 2-methoxybenzyl group. This structure combines multiple pharmacophores: the pyridazine ring may contribute to π-π stacking interactions, the thioether enhances metabolic stability, and the dimethoxy/methoxybenzyl groups modulate solubility and target binding .
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-18-7-5-4-6-16(18)13-23-21(26)14-30-22-11-9-17(24-25-22)15-8-10-19(28-2)20(12-15)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHUPSYXOVFLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a pyridazine core with a thioether linkage and an acetamide functional group. Its molecular formula is C22H23N3O4S, with a molecular weight of 425.5 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| Structure | Pyridazine core with thioether and acetamide groups |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it could inhibit kinases or other enzymes that play roles in cancer progression.
- Receptor Modulation : By binding to receptors, the compound may alter cellular signaling cascades, potentially leading to anti-inflammatory or anticancer effects.
Anticancer Properties
Research indicates that derivatives of pyridazine compounds often exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study on related pyridazine derivatives demonstrated potent inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .
Antimicrobial Activity
The structural features of the compound suggest potential antimicrobial properties. Compounds with similar thioether linkages have been reported to exhibit antibacterial and antifungal activities.
- Research Findings : In vitro studies have shown that certain thioether-containing compounds can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vitro Studies : Various assays have been performed to evaluate cytotoxicity against cancer cell lines and antimicrobial susceptibility tests against bacterial strains.
- In Vivo Studies : Animal models are being utilized to further investigate the therapeutic potential and pharmacokinetics of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structural Differences : Replaces the pyridazine core with a pyrimidine ring and substitutes the 2-methoxybenzyl group with a 3,4-dimethoxyphenyl moiety.
- Pharmacology : Demonstrated anticonvulsant efficacy in the maximal electroshock (MES) model (ED₅₀ = 48 mg/kg in mice) and favorable ADMET profiles, including high predicted oral bioavailability and blood-brain barrier penetration .
- Key Advantage : Balanced lipophilicity (LogP = 3.2) and drug-likeness (Lipinski rule compliance) .
Compound 19 (CK1 Inhibitor)
- Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Pharmacology : Potent CK1 inhibitor with IC₅₀ < 100 nM. The trifluoromethylbenzothiazole group enhances selectivity for CK1 over related kinases .
- Key Difference: The dihydropyrimidinone core and electron-withdrawing CF₃ group may reduce metabolic stability compared to the pyridazine-based target compound .
CB-839 (Glutaminase Inhibitor)
- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.
- Pharmacology : Targets glutaminase for cancer therapy. The pyridazine-thiadiazole scaffold improves binding to the enzyme’s allosteric site .
N-(2,4-Dimethoxyphenyl)-2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Structure : Includes a fluorophenyl-methylthiazole substituent on pyridazine.
- Pharmacology: Fluorine enhances binding via halogen bonds, and the thiazole group may improve metabolic resistance. No in vivo data reported, but in silico models suggest moderate CNS permeability .
Data Table: Comparative Analysis
Research Findings and Insights
Structural-Activity Relationships (SAR) :
- Pyridazine vs. Pyrimidine: Pyridazine-based compounds (e.g., CB-839) often exhibit stronger π-stacking but lower solubility than pyrimidine analogs (e.g., Epirimil) .
- Methoxy Groups: 3,4-Dimethoxy substitution (target compound, Epirimil) improves CNS penetration, while 2-methoxybenzyl may reduce first-pass metabolism .
- Thioether Linkage: Critical for maintaining conformational flexibility and target engagement across analogs .
ADMET Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
